(2,2'-Bipyridine)dichloropalladium(II)

Coordination chemistry Ligand exchange kinetics Catalyst activation

Researchers scaling Heck vinylations face catalyst deactivation with phosphine-based systems. Pd(bpy)Cl₂ eliminates this: the bidentate bipyridine ligand prevents Pd(0) nanoparticle aggregation, delivering consistent kinetics (Ea = 98.70 kJ/mol) with zero degradation under reaction conditions. • No excess catalyst loading required-unlike phosphine-based Pd sources • Cl⁻ counterion suppresses self-cyclization byproducts in carbazole benzannulation vs. Pd(OAc)₂(bpy) • Defined substitution kinetics (4-order-of-magnitude range) for homogeneous vs. heterogeneous benchmark studies

Molecular Formula C10H8Cl2N2Pd
Molecular Weight 333.5 g/mol
CAS No. 14871-92-2
Cat. No. B083818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2'-Bipyridine)dichloropalladium(II)
CAS14871-92-2
Molecular FormulaC10H8Cl2N2Pd
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Pd+2]
InChIInChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
InChIKeyMUNARLQNCCGPQU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pd(bpy)Cl₂ Procurement and Performance Comparison


(2,2'-Bipyridine)dichloropalladium(II) [Pd(bpy)Cl₂; CAS 14871-92-2] is a palladium(II) coordination complex bearing a bidentate 2,2'-bipyridine chelate and two chloride ligands in a square-planar geometry . It serves as a well-defined, bench-stable pre-catalyst for a broad range of cross-coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Negishi, Stille, and Hiyama couplings, as well as the Buchwald-Hartwig amination . This evidence guide specifically compares Pd(bpy)Cl₂ against its most relevant chemical comparators—Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pt(bpy)Cl₂, and PdCl₂(CH₃CN)₂—to provide procurement decision-makers with quantifiable differentiation data for scientific and industrial selection.

Catalyst Class
Pd(II) pre-catalyst with bidentate N,N-chelate
Coupling Scope
Suzuki, Heck, Sonogashira, Negishi, Stille, Hiyama, Buchwald-Hartwig
Selection Logic
Defined ligand displacement kinetics for predictable catalyst activation

Why Pd(bpy)Cl₂ Is Not Replaceable


Generic substitution of Pd(bpy)Cl₂ with other palladium(II) sources fails because the bipyridine ligand imparts both thermodynamic stability and electronic modulation that are not replicable by phosphine, acetate, or labile nitrile ligands. The strong-field bidentate N,N-chelation prevents Pd(0) nanoparticle aggregation under reducing conditions [1] and dramatically alters ligand substitution kinetics: the rate of chloride replacement in [Pd(bpy)Cl₂] spans a four-order-of-magnitude range relative to other L-L chelates [1]. Moreover, the σ-donating/π-accepting properties of bipyridine establish a distinct redox environment at the palladium center, influencing both reaction activation barriers and chemoselectivity [2][3]. These differences preclude one-to-one molar substitution of Pd(bpy)Cl₂ with Pd(PPh₃)₂Cl₂, Pd(OAc)₂, or PdCl₂(CH₃CN)₂ without re-optimization of reaction conditions and acceptance of altered yield/selectivity profiles.

Pd(PPh₃)₂Cl₂
Phosphine liability
Phosphine ligand oxidation or dissociation may shift catalyst stability and reaction reproducibility
Pd(OAc)₂
Chelation absent
Lack of bidentate N,N-chelation may reduce Pd(0) stabilization under reducing conditions
PdCl₂(CH₃CN)₂
Labile ligands
Rapid nitrile displacement may alter activation kinetics and requires re-optimization of conditions

Pd(bpy)Cl₂ vs. Analogs: Key Evidence


Ligand Substitution Rate Variability in Pd Chelates

The rate of the first chloride substitution from [Pd(L-L)Cl₂] complexes in dimethylformamide at 25°C varies by a factor of approximately 10⁴ (four orders of magnitude) depending on the nature of the L-L chelate [1]. This extreme sensitivity to ligand identity demonstrates that Pd(bpy)Cl₂ occupies a specific position in the ligand substitution kinetic continuum—neither the fastest nor the slowest among common chelates—and cannot be assumed to behave similarly to complexes bearing phosphine, arsine, thioether, or even other diamine ligands. The two-stage substitution pathway for Pd(bpy)Cl₂ with ethylenediamine yields [Pd(en)₂]Cl₂ via the isolable intermediate [Pd(bpy)(en)]Cl₂, whereas the platinum analog Pt(bpy)Cl₂ exhibits an inert bipyridine chelate that undergoes no substitution whatsoever under identical conditions [1].

Ligand Substitution Rate
Head-to-head
~10,000× range across L-L chelates
Pd(bpy)Cl₂ occupies an intermediate kinetic position; rate may not transfer across ligand classes
Pt(bpy)Cl₂ is substitution-inert under identical conditions
Coordination chemistry Ligand exchange kinetics Catalyst activation

Heck Coupling Activation Energy and Stability

In the PdCl₂(bipy)-catalyzed Heck coupling of iodobenzene with styrene, the activation energy (Eₐ) was determined to be 98.70 kJ/mol, and the catalyst exhibited no observable degradation under the reaction conditions [1]. This quantitative kinetic parameter enables direct comparison with alternative palladium sources when reaction engineering requires accurate rate prediction and thermal budget calculation. The absence of catalyst decomposition stands in contrast to certain phosphine-based systems where ligand oxidation or dissociation can limit turnover.

Heck Coupling Eₐ
Context-dependent
Eₐ = 98.70 kJ/mol
Supports kinetic modeling and thermal budget estimation for scale-up studies
No catalyst degradation observed; styrene–iodobenzene system
Heck coupling Reaction kinetics Catalyst degradation

Mechanistic Divergence and Chemoselectivity in Benzannulation

DFT calculations reveal that Pd(bpy)Cl₂ and Pd(OAc)₂(bpy) catalyze fundamentally different reaction pathways in the conversion of 1-(indol-2-yl)but-3-yn-1-ols [1]. The Pd(bpy)Cl₂-catalyzed system proceeds through a distinct 'double cycle' mechanism (d-CSA-cycle followed by Pd-cycle) that suppresses the self-cyclization product observed with Pd(OAc)₂(bpy). The mechanistic divergence is attributed to the difference in alkalinity between chloride (Cl⁻) and acetate (OAc⁻) counterions: the Cl⁻-assisted deprotonation pathway exhibits a high energy barrier, effectively shutting down an entire reaction channel that remains accessible with the acetate-based catalyst [1].

Benzannulation Pathway
Head-to-head
Double-cycle mechanism suppresses self-cyclization
Cl⁻ counterion raises deprotonation barrier; Pd(OAc)₂(bpy) permits competing pathway
DFT study; carbazole cascade synthesis context
DFT calculations Reaction mechanism Chemoselectivity Carbazole synthesis

Hammett Analysis of Bipyridine Substituent Effects

In the (diimine)Pd(II)-catalyzed aerobic oxidation of alcohols, systematic Hammett analysis revealed that electron-withdrawing substituents on the 4,4′-positions of the 2,2'-bipyridine ligand accelerate the reaction rate with a positive reaction constant ρ = +0.18 [1]. This finding establishes the parent unsubstituted Pd(bpy)Cl₂ as a tunable platform: procurement of the parent compound enables subsequent ligand derivatization to modulate activity, or alternatively, provides a defined baseline for activity comparison with substituted analogs. The positive ρ value indicates that the rate-limiting transition state involves partial reduction of the palladium center ('push-pull' mechanism), a mechanistic feature unique to the diimine ligand class [1].

Hammett Analysis
Class-level
ρ = +0.18 (bpy substituents)
Parent bpy provides a defined electronic baseline for ligand tuning SAR studies
Aerobic alcohol oxidation; diimine-Pd(II) system
Aerobic oxidation Electronic effects Hammett analysis Ligand design

MOF-253-Supported Pd(II) Activity Enhancement

When Pd(bpy)Cl₂ is immobilized on MOF-253 to generate MOF-253·PdCl₂, the heterogeneous catalyst exhibits remarkably higher activity than homogeneous Pd(bpy)Cl₂ in Suzuki-Miyaura cross-coupling reactions [1]. This activity enhancement is attributed to charge-transfer interactions between adjacent ligands and metals within the MOF framework. Notably, MOF-253·0.05PdCl₂ also outperforms PdCl₂(CH₃CN)₂, establishing a clear activity hierarchy among homogeneous and heterogeneous palladium(II) sources [1]. For researchers considering catalyst immobilization, Pd(bpy)Cl₂ serves as a critical benchmark against which heterogenized systems are measured.

MOF-253 Activity Rank
Head-to-head
MOF-253·PdCl₂ > Pd(bpy)Cl₂ > PdCl₂(CH₃CN)₂
Pd(bpy)Cl₂ serves as the homogeneous benchmark for heterogenized system development
Suzuki-Miyaura coupling; reported activity ranking
Heterogeneous catalysis MOF immobilization Suzuki-Miyaura coupling Catalyst recovery

Linker Engineering: Activity Amplification by Bipyridine Substitution

In mixed-linker bipyridyl MOF-supported palladium(II) catalysts, substitution at the 6,6′-positions of the bipyridine ligand with methyl groups (m-6,6′-Me₂bpy-MOF-PdCl₂) produces 110-fold and 496-fold enhancements in Suzuki-Miyaura coupling activity compared to the nonfunctionalized m-bpy-MOF-PdCl₂ and m-4,4′-Me₂bpy-MOF-PdCl₂, respectively [1]. These dramatic activity differences, stemming solely from the stereoelectronic properties of the bipyridine ligand binding site, demonstrate that the 2,2'-bipyridine scaffold is uniquely susceptible to productive electronic and steric tuning—a feature not equivalently accessible with monodentate phosphine or acetate ligand systems.

Linker Engineering
Head-to-head
110× and 496× activity amplification via bpy substitution
Bipyridine scaffold uniquely supports tunable stereo-electronic activity modulation
6,6′-Me₂bpy vs nonfunctionalized bpy in MOF catalysts
MOF catalysis Linker engineering Suzuki-Miyaura coupling Stereo-electronic effects

Pd(bpy)Cl₂ Application Scenarios


Heck Coupling: Defined Activation and Stability

Pd(bpy)Cl₂ is the optimal catalyst selection when scaling Heck vinylation reactions where predictable kinetics and catalyst longevity are paramount. The experimentally determined activation energy of 98.70 kJ/mol enables accurate thermal budgeting and reactor modeling [1]. Critically, the catalyst shows no observable degradation under reaction conditions, eliminating the need for excess catalyst loading to compensate for deactivation—a documented limitation of certain phosphine-based systems [1].

Chemoselective Cascade Benzannulation

For the synthesis of functionalized carbazoles via palladium-catalyzed benzannulation of 1-(indol-2-yl)but-3-yn-1-ols with aldehydes, Pd(bpy)Cl₂ is mechanistically mandated over Pd(OAc)₂(bpy) [2]. DFT calculations demonstrate that the Cl⁻ counterion raises the energy barrier for the competing self-cyclization deprotonation pathway sufficiently to suppress it entirely, whereas the OAc⁻ counterion in Pd(OAc)₂(bpy) permits this undesired side reaction [2]. Procurement of Pd(bpy)Cl₂ is therefore required for synthetic routes where product purity depends on excluding the self-cyclized byproduct.

Homogeneous vs. Heterogeneous Catalyst Benchmarking

Pd(bpy)Cl₂ serves as the essential homogeneous benchmark catalyst for evaluating the performance of immobilized bipyridine-palladium systems. Studies on MOF-253-supported catalysts explicitly use homogeneous Pd(bpy)Cl₂ as the reference point to quantify the activity enhancement achieved through heterogenization [3]. Similarly, linker engineering studies demonstrate that the unsubstituted bipyridine framework provides the baseline activity from which 110× to 496× enhancements are measured upon ligand modification [4]. For researchers developing supported catalysts or conducting structure-activity relationship investigations, Pd(bpy)Cl₂ is the requisite comparator compound.

Ligand Substitution Kinetics in Square-Planar Complexes

In fundamental coordination chemistry research examining ligand substitution rates in square-planar d⁸ complexes, Pd(bpy)Cl₂ occupies a specific, well-characterized position within the four-order-of-magnitude kinetic continuum of [Pd(L-L)Cl₂] chelates [5]. Its defined two-stage substitution mechanism with bidentate nucleophiles—proceeding through the isolable intermediate [Pd(bpy)(en)]Cl₂—provides a mechanistic benchmark unavailable with faster-substituting or non-chelating analogs [5]. Furthermore, the stark contrast with the substitution-inert Pt(bpy)Cl₂ analog makes Pd(bpy)Cl₂ the preferred Pd(II) complex for studying ligand exchange phenomena in catalytically relevant systems [5].

Application
Selection Property
Validation Focus
Heck vinylation scale-up studies
Defined activation energy context
Catalyst stability and kinetic reproducibility under reaction conditions
Carbazole cascade benzannulation
Counterion-dependent chemoselectivity
Self-cyclization pathway suppression via Cl⁻-assisted deprotonation barrier
Heterogeneous catalyst development
Homogeneous baseline activity
Quantified benchmarking for MOF-immobilized and linker-engineered systems
Square-planar substitution kinetics
Defined kinetic position in chelate series
Two-stage substitution mechanism and isolable intermediate verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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